3,5-dibromo-1H-pyrazole

Catalog No.
S3179983
CAS No.
67460-86-0
M.F
C3H2Br2N2
M. Wt
225.871
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-dibromo-1H-pyrazole

CAS Number

67460-86-0

Product Name

3,5-dibromo-1H-pyrazole

IUPAC Name

3,5-dibromo-1H-pyrazole

Molecular Formula

C3H2Br2N2

Molecular Weight

225.871

InChI

InChI=1S/C3H2Br2N2/c4-2-1-3(5)7-6-2/h1H,(H,6,7)

InChI Key

UQFIWKBFQXGMJD-UHFFFAOYSA-N

SMILES

C1=C(NN=C1Br)Br

solubility

not available

3,5-Dibromo-1H-pyrazole (CAS: 67460-86-0) is a highly versatile, symmetrically dihalogenated heterocyclic building block widely procured for pharmaceutical and agrochemical synthesis. Unlike mono-halogenated or unhalogenated pyrazoles, this solid compound features two highly reactive, electron-withdrawing bromine atoms at the 3 and 5 positions. This unique electronic configuration not only lowers the pKa of the pyrazole NH for facile N-alkylation but also establishes a platform for orthogonal, sequential functionalization. By serving as a dual-vector precursor, it enables the rapid construction of complex 1,3,5-trisubstituted architectures, making it a critical raw material for the scalable manufacturing of kinase inhibitors and advanced functional materials .

Procurement teams cannot seamlessly substitute 3,5-dibromo-1H-pyrazole with lower-cost mono-brominated analogs (such as 3-bromopyrazole or 4-bromopyrazole) or over-halogenated variants (like 3,4,5-tribromopyrazole). Mono-bromopyrazoles provide only a single vector for cross-coupling, fundamentally preventing the sequential synthesis of 1,3,5-trisubstituted scaffolds required for specific kinase binding geometries[1]. Furthermore, 4-bromopyrazole is electronically deactivated at the C4 position, rendering it completely inert to the metal-free nucleophilic aromatic substitution (SNAr) reactions that 3,5-dibromopyrazole readily undergoes [2]. Conversely, attempting to use 3,4,5-tribromopyrazole introduces severe steric hindrance and poor regiocontrol during metal-halogen exchange, leading to complex isomeric mixtures that drive up downstream purification costs [1].

Orthogonal Functionalization via Regioselective Metalation

A primary driver for procuring 3,5-dibromo-1H-pyrazole is its predictable regioselectivity upon N-protection. When N-alkylated or N-benzylated, the symmetry is broken, and the C5-bromine becomes highly susceptible to selective metal-halogen exchange. Studies demonstrate that lithiation with n-BuLi proceeds almost exclusively at the 5-position, allowing for immediate trapping with electrophiles or sequential Suzuki-Miyaura coupling[1]. This orthogonal reactivity is absent in mono-brominated comparators.

Evidence DimensionRegioselectivity in lithiation and cross-coupling
Target Compound DataN-protected 3,5-dibromopyrazole yields >95% 5-substituted regioisomers.
Comparator Or Baseline3,4,5-tribromopyrazole yields complex, difficult-to-separate isomeric mixtures.
Quantified DifferenceEliminates isomer separation steps, enabling direct isolation of pure intermediates.
Conditionsn-BuLi lithiation or Pd-catalyzed coupling of N-methyl derivatives at low temperatures.

Allows process chemists to build complex, multi-vector active pharmaceutical ingredients sequentially from a single starting material, reducing step count.

Enhanced Electrophilicity for Metal-Free SNAr Functionalization

The dual electron-withdrawing effect of the bromine atoms at the 3 and 5 positions significantly increases the electrophilicity of the pyrazole core. This activation allows 3,5-dibromo-1H-pyrazole derivatives to undergo direct nucleophilic aromatic substitution (SNAr) with secondary amines, such as morpholine, with excellent regioselectivity at the C5 position [1]. In stark contrast, 4-bromopyrazole is electronically deactivated and resists SNAr under identical conditions [2].

Evidence DimensionSusceptibility to Nucleophilic Aromatic Substitution (SNAr)
Target Compound DataUndergoes high-yield SNAr at C5 with amines (e.g., morpholine) without transition metals.
Comparator Or Baseline4-bromopyrazole is inert to SNAr due to electron-rich C4 character.
Quantified DifferenceEnables direct C-N bond formation without palladium catalysts.
ConditionsReaction of N-methylated pyrazoles with secondary amines in polar solvents.

Eliminates the need for expensive palladium catalysts and downstream heavy-metal scavenging, directly lowering API manufacturing costs.

Superior N-Alkylation Efficiency via Lowered pKa

The presence of two halogens on the pyrazole ring exerts a strong inductive electron-withdrawing effect, significantly lowering the pKa of the N-H proton. 3,5-dibromo-1H-pyrazole has a predicted pKa of approximately 7.76, making it vastly more acidic than unsubstituted 1H-pyrazole . This enhanced acidity allows for quantitative N-alkylation or N-benzylation using mild bases like potassium carbonate, avoiding the need for hazardous, strong bases like sodium hydride.

Evidence DimensionNH Acidity (pKa) and base requirement for alkylation
Target Compound Data3,5-dibromo-1H-pyrazole (pKa ~7.76) alkylates efficiently with mild bases (K2CO3).
Comparator Or BaselineUnsubstituted 1H-pyrazole (pKa ~14.4) often requires strong bases (NaH) for complete conversion.
Quantified Difference~6.6 pKa unit reduction, fundamentally shifting the required base strength.
ConditionsBase-mediated N-protection in polar aprotic solvents (e.g., DMF).

Improves process safety and scalability by allowing the use of mild, easy-to-handle bases during the initial stages of synthesis.

Optimal Vector Geometry for Kinase Pocket Binding

Procuring 3,5-dibromo-1H-pyrazole is essential for accessing the highly active 5-substituted pyrazole vector in kinase inhibitor design. Scaffolds derived from this precursor properly align with the solvent-exposed regions of kinases such as LIMK1/2 and TYK2. Comparative binding assays reveal that the 5-regioisomer (accessible via the dibromo precursor) displays at least a 100-fold potency improvement against LIMK1/2 compared to the corresponding 3-regioisomer, which is the default product of mono-substituted starting materials [1].

Evidence DimensionKinase inhibitory activity (LIMK1/2 IC50/Kd)
Target Compound Data1,5-disubstituted architectures derived from 3,5-dibromopyrazole show high potency.
Comparator Or Baseline1,3-disubstituted regioisomers show a >100-fold drop in potency.
Quantified Difference>100-fold improvement in target binding affinity.
ConditionsIn vitro kinase binding and inhibition assays.

Ensures medicinal chemistry teams can synthesize the exact geometric isomer required for optimal target engagement, avoiding wasted effort on inactive vectors.

Sequential Synthesis of 1,3,5-Trisubstituted Kinase Inhibitors

Because 3,5-dibromo-1H-pyrazole allows for highly regioselective lithiation and Suzuki coupling at the C5 position after N-protection, it is the premier starting material for developing complex kinase inhibitors (e.g., TYK2, LIMK, and KRAS G12C inhibitors). It enables chemists to install different functional groups at the 3 and 5 positions orthogonally, a process impossible with mono-brominated analogs[1].

Metal-Free API Functionalization Workflows

Leveraging the enhanced electrophilicity of the dibrominated core, process chemists use this compound to perform metal-free nucleophilic aromatic substitution (SNAr) with secondary amines. This application is critical in late-stage pharmaceutical manufacturing where eliminating palladium catalysts reduces both raw material costs and the regulatory burden of heavy-metal scavenging [2].

Scalable N-Alkylation in Heterocycle Manufacturing

Due to its significantly lowered pKa (~7.76), 3,5-dibromo-1H-pyrazole is ideal for large-scale manufacturing environments where safety is paramount. It allows for quantitative N-alkylation using mild carbonate bases, eliminating the need for hazardous reagents like sodium hydride that are typically required for less acidic pyrazoles .

XLogP3

2.3

Dates

Last modified: 08-18-2023

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